molecular formula C21H14FN5S2 B2926995 4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole CAS No. 1207057-61-1

4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole

Cat. No.: B2926995
CAS No.: 1207057-61-1
M. Wt: 419.5
InChI Key: SUKCMJWIPWKEGS-UHFFFAOYSA-N
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Description

This compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . It has been studied for its potential as a kinase inhibitor, specifically targeting the c-MET receptor tyrosine kinase . This receptor plays a critical role in human oncogenesis and tumor progression .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The crystal structure of a similar compound in complex with the C-MET kinase domain has been determined using X-ray diffraction .

Scientific Research Applications

Analgesic and Anti-Inflammatory Properties

  • A study reported the synthesis of a new class of triazole-thiones, highlighting their significant analgesic and anti-inflammatory activities. Compounds with a fluoro or chloride on the phenyl ring demonstrated promising results with negligible gastrointestinal toxicity and low lipid peroxidation levels, indicating their potential as analgesic and anti-inflammatory agents (Aytaç et al., 2009).

Antimicrobial and Antibacterial Activities

  • Novel 1,2,4-triazolo[4,3-b]tetrazines and triazolotriazines were synthesized, showing high antibacterial and antifungal activities. These compounds were more effective than commercial antibiotics against various bacterial strains, making them potential candidates for antimicrobial applications (El-Reedy & Soliman, 2020).
  • Another study synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms, suggesting their use in developing antimicrobial agents (Bektaş et al., 2007).

Anticancer Activity

  • Fluorinated triazolo-thiadiazoles were synthesized and tested against various cancerous cell lines. Certain compounds displayed moderate to good antiproliferative potency, indicating their potential in anticancer drug development (Chowrasia et al., 2017).
  • A study focused on the synthesis of triazolothiadiazines carrying a 2,4-dichloro-5-fluorophenyl moiety, which exhibited notable in vitro antitumor activity against a range of cancer cell lines, demonstrating their potential as anticancer agents (Bhat et al., 2009).

Antioxidant Properties

  • In a study, two triazolo-thiadiazoles were investigated for their in vitro antioxidant properties. These compounds exhibited potent antioxidant activity, suggesting their potential therapeutic applications in conditions where oxidative stress is a factor (Sunil et al., 2010).

Cardiovascular Agent Potential

  • The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems revealed compounds with promising coronary vasodilating and antihypertensive activities. These findings suggest their potential use as cardiovascular agents (Sato et al., 1980).

Mechanism of Action

The compound is believed to act as a kinase inhibitor, specifically targeting the c-MET receptor tyrosine kinase . This receptor is involved in cell growth, survival, and migration, making it an attractive target for cancer treatment .

Properties

IUPAC Name

4-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN5S2/c22-16-8-6-14(7-9-16)20-25-24-18-10-11-19(26-27(18)20)28-12-17-13-29-21(23-17)15-4-2-1-3-5-15/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKCMJWIPWKEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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